molecular formula C7H2BrClFNO2S B1448727 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1803562-48-2

5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride

Cat. No. B1448727
CAS RN: 1803562-48-2
M. Wt: 298.52 g/mol
InChI Key: GTGWABGHQYJZCT-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride (5-Br-4-CN-2-FS) is an organic compound with a wide range of applications in the fields of chemical synthesis and scientific research. 5-Br-4-CN-2-FS is used in the synthesis of various organic compounds, and its mechanism of action is of particular interest to scientists due to its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pesticides

A study by Xiao-hua Du et al. (2005) discusses the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound similar in structure to 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride, which is used as a key intermediate in the preparation of pesticides (Du, Chen, Zheng, & Xu, 2005). This illustrates the potential role of such compounds in synthesizing agriculturally relevant chemicals.

Organic Synthesis and Cyclization Reactions

Research by A. Cherepakha et al. (2011) demonstrates the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines, leading to the formation of 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions. This suggests that compounds like 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride could be utilized in similar cyclization reactions to synthesize heterocyclic compounds (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

Material Science

In the field of materials science, the synthesis of well-defined diblock copolymers of polystyrene and aromatic polyether by Naomi Ajioka et al. (2007) showcases the use of a related compound, 4-fluorobenzenesulfonyl chloride, as an initiator. This suggests potential applications of 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride in the synthesis of polymers and copolymers with specific properties (Ajioka, Suzuki, Yokoyama, & Yokozawa, 2007).

Pharmaceutical Intermediates

The creation of biologically active compounds and pharmaceutical intermediates is another significant application. For instance, the synthesis of specific sulfonamide derivatives for enzyme inhibition studies, as explored by N. Riaz (2020), indicates the utility of sulfonyl chlorides in medicinal chemistry for developing therapeutic agents (Riaz, 2020).

Advanced Organic Synthesis Techniques

Sergey Zhersh et al. (2010) described the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes, showcasing the versatility of sulfonyl chlorides in regioselective synthesis and functional group transformations. This underscores the potential of 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride in facilitating complex organic syntheses (Zhersh, Lukin, Matvienko, & Tolmachev, 2010).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is not available, it’s important to handle all chemical compounds with care. For example, 2-Bromo-4-fluorobenzenesulfonyl chloride should be handled to avoid contact with skin and eyes, and formation of dust and aerosols .

properties

IUPAC Name

5-bromo-4-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-2-7(14(9,12)13)6(10)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGWABGHQYJZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride

CAS RN

1803562-48-2
Record name 5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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